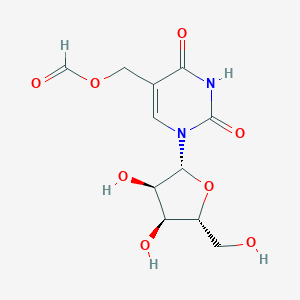![molecular formula C20H18N2O2S B236707 N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as E7080, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of angiogenesis and tumor growth.
Mécanisme D'action
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of several tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the suppression of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, FGFR, and PDGFR. It also inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for tyrosine kinases. This specificity allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation is that the synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is the development of more efficient synthesis methods to reduce the cost and time required for production. Another direction is the investigation of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide's potential use in combination with other cancer treatments. Additionally, the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide's effects on other tyrosine kinases could lead to the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 4-aminophenyl-2-thiophenecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Propriétés
Nom du produit |
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C20H18N2O2S |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-2-14-5-7-15(8-6-14)19(23)21-16-9-11-17(12-10-16)22-20(24)18-4-3-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Clé InChI |
HFVMUZMXLPLFIC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



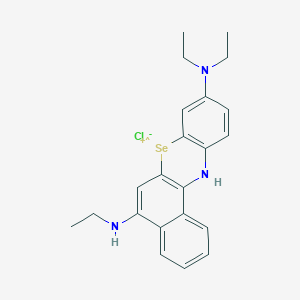
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
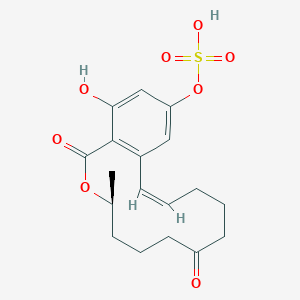
![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
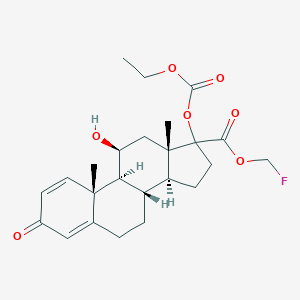
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
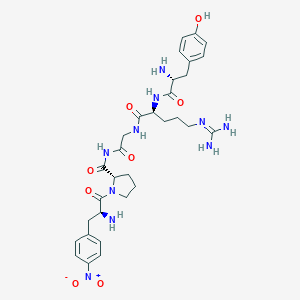
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)
